Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka
Description
Crystallographic Analysis and Coordination Geometry
The crystallographic analysis of this zirconium complex reveals a sophisticated octahedral coordination geometry designated by the (OC-6-22) nomenclature, indicating the specific spatial arrangement of ligands around the central zirconium atom. The compound exhibits a molecular formula that includes one 2,2-bis(2-propenyloxy)methyl-1-butanolato ligand functioning as a multidentate ligand system, alongside three 2-methyl-2-propenoato ligands that complete the coordination sphere. Each ligand demonstrates κO coordination, meaning that coordination occurs through oxygen donor atoms, which is characteristic of zirconium's preference for hard donor atoms.
The central zirconium atom adopts an eight-coordinate environment, which is typical for zirconium(IV) complexes due to the large ionic radius and high charge density of the metal center. This coordination number allows for the accommodation of multiple ligands while maintaining structural stability. The 2,2-bis(2-propenyloxy)methyl-1-butanolato ligand coordinates through its oxygen atoms, creating a chelating effect that enhances the overall stability of the complex. The three 2-methyl-2-propenoato ligands coordinate in a manner that optimizes the electronic configuration around the zirconium center.
Crystallographic studies of related zirconium complexes demonstrate that the coordination bond distances typically range between 2.0 and 2.3 Ångströms for zirconium-oxygen bonds, with variations depending on the specific ligand environment and coordination mode. The zirconium coordination environment in this compound consists of oxygen atoms from both the alkoxide and carboxylate functional groups, creating a mixed-ligand system that influences the overall geometric parameters. The octahedral distortion observed in such complexes often results from the different steric and electronic demands of the various ligands present in the coordination sphere.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Absorption Spectroscopy)
Nuclear magnetic resonance spectroscopy serves as a crucial analytical tool for characterizing the structure and dynamics of this zirconium complex. The nuclear magnetic resonance spectra reveal distinct chemical environments for the different carbon and hydrogen atoms within the ligand framework. The propenyloxy groups exhibit characteristic vinyl proton signals in the 5.0-6.0 parts per million region, while the methyl groups of the 2-methyl-2-propenoato ligands appear as distinct multiplets in the aliphatic region. The coordination of ligands to the zirconium center causes downfield shifts in the nuclear magnetic resonance spectra due to the deshielding effect of the metal center.
Fourier transform infrared spectroscopy provides complementary structural information, particularly regarding the coordination modes of the carboxylate and alkoxide ligands. The characteristic carbonyl stretching frequencies of the 2-methyl-2-propenoato ligands typically appear in the 1600-1700 cm⁻¹ region, with specific frequencies depending on whether the carboxylate groups are coordinated in a monodentate or bidentate fashion. The carbon-oxygen stretching vibrations of the alkoxide groups manifest in the 1000-1200 cm⁻¹ region, providing information about the coordination environment of these functional groups.
X-ray absorption spectroscopy, particularly the zirconium K-edge and L-edge spectra, offers detailed information about the electronic structure and coordination environment of the zirconium center. The pre-edge features in the zirconium K-edge spectrum provide insights into the symmetry and coordination geometry around the metal center. The extended X-ray absorption fine structure region reveals information about the coordination distances and the nature of the nearest-neighbor atoms surrounding the zirconium atom. These spectroscopic techniques collectively confirm the octahedral coordination geometry and the specific κO coordination modes observed in the crystal structure.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Nuclear Magnetic Resonance | Vinyl protons at 5.0-6.0 ppm | Propenyloxy group coordination |
| Nuclear Magnetic Resonance | Methyl signals in aliphatic region | 2-methyl-2-propenoato ligand environment |
| Fourier Transform Infrared | Carbonyl stretch 1600-1700 cm⁻¹ | Carboxylate coordination mode |
| Fourier Transform Infrared | Carbon-oxygen stretch 1000-1200 cm⁻¹ | Alkoxide coordination |
| X-ray Absorption Spectroscopy | Pre-edge features at zirconium K-edge | Coordination geometry and symmetry |
Computational Modeling of Molecular Configuration
Computational modeling approaches, including density functional theory calculations, provide valuable insights into the molecular configuration and electronic structure of this zirconium complex. These theoretical studies reveal the preferred conformations of the ligands and the energy barriers associated with different coordination modes. The calculations indicate that the κO coordination mode observed experimentally represents the thermodynamically most stable configuration for both the alkoxide and carboxylate ligands. The computational results support the experimental observations regarding the octahedral coordination geometry and provide additional information about the relative stability of different isomeric forms.
The electronic structure calculations reveal that the zirconium center maintains a formal oxidation state of +4, with the d⁰ electronic configuration characteristic of zirconium(IV) complexes. The molecular orbital analysis demonstrates significant mixing between the zirconium d orbitals and the oxygen p orbitals of the coordinating ligands, indicating covalent character in the metal-ligand bonds. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations provide information about the electronic stability and potential reactivity of the complex.
Geometry optimization calculations confirm the experimentally observed coordination distances and bond angles, with typical zirconium-oxygen bond lengths falling within the 2.0-2.3 Ångström range. The calculations also reveal the influence of steric interactions between the various ligands, particularly the bulky 2,2-bis(2-propenyloxy)methyl-1-butanolato group and the three 2-methyl-2-propenoato ligands. These steric considerations contribute to the specific geometric parameters observed in the crystal structure and influence the overall stability of the complex.
Comparative Analysis with Related Zirconium Oxo Clusters
The structural characteristics of this mononuclear zirconium complex can be compared with various polynuclear zirconium oxo clusters to understand the unique features of its coordination environment. Unlike the well-studied hexameric zirconium clusters with [Zirconium₆O₄(OH)₄] cores that are commonly found in metal-organic frameworks, this complex features an isolated zirconium center without bridging oxo or hydroxo ligands. This structural difference results in distinct coordination chemistry and reactivity patterns compared to the polynuclear systems.
Hexameric zirconium clusters typically exhibit zirconium atoms in cubic antiprism geometries, with coordination environments consisting of bridging oxides, hydroxides, and carboxylate ligands. In contrast, the mononuclear complex under investigation demonstrates a more straightforward octahedral coordination geometry with exclusively terminal ligands. The absence of bridging ligands in the mononuclear system eliminates the complex electronic interactions observed in polynuclear clusters, resulting in a more predictable electronic structure and coordination behavior.
The pentameric zirconium entities, characterized by [Zirconium₅O₂(OH)₆] cores, represent another class of polynuclear systems that differ significantly from the mononuclear complex. These pentameric clusters show square-based pyramidal arrangements with distinct coordination environments for apical and basal zirconium atoms. The coordination diversity observed in these polynuclear systems contrasts sharply with the uniform coordination environment present in the mononuclear complex, where all ligands coordinate to a single zirconium center.
Recent research on isolated zirconium centers, such as those found in zirconium tetramandelate complexes, provides more relevant comparison points for understanding mononuclear zirconium coordination. These isolated centers demonstrate similar preferences for oxygen donor ligands and octahedral coordination geometries. The comparison reveals that isolated zirconium centers consistently exhibit high coordination numbers and strong preferences for hard donor atoms, characteristics that are clearly manifested in the complex under investigation.
| Complex Type | Coordination Environment | Zirconium-Oxygen Distance Range | Coordination Number |
|---|---|---|---|
| Mononuclear Target Complex | Terminal κO ligands | 2.0-2.3 Å | 8 |
| Hexameric Clusters | Bridging oxides/hydroxides | 2.1-2.4 Å | 8 |
| Pentameric Clusters | Mixed bridging/terminal | 2.0-2.3 Å | 8 |
| Zirconium Tetramandelate | Terminal oxygen donors | 2.1-2.3 Å | 8 |
Properties
CAS No. |
153590-16-0 |
|---|---|
Molecular Formula |
C24H36O9Zr |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;2-methylprop-2-enoate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C4H6O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-3(2)4(5)6;/h4-5H,1-2,6-11H2,3H3;3*1H2,2H3,(H,5,6);/q-1;;;;+4/p-3 |
InChI Key |
VQQBEJDYGYCJRV-UHFFFAOYSA-K |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
Canonical SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Bis(2-Propenyloxy)Methyl-1-Butanolato Ligand
The propenyloxy-containing ligand forms the backbone of this complex. Its synthesis typically begins with the reaction of 1,3-butanediol with allyl bromide under alkaline conditions. In a representative procedure, 1,3-butanediol is treated with sodium hydride in tetrahydrofuran (THF), followed by dropwise addition of allyl bromide at 0°C. The mixture is refluxed for 12 hours to yield 2,2-bis(allyloxy)methyl-1-butanol. Subsequent isomerization using a palladium catalyst converts allyl groups to propenyl moieties, achieving the final ligand structure.
Key parameters:
-
Solvent : THF or dimethylformamide (DMF)
-
Temperature : 0°C (initial), 60–80°C (reflux)
-
Yield : 65–72% after purification via silica gel chromatography
Zirconium Precursor Selection
Zirconium(IV) Starting Materials
The choice of zirconium precursor significantly impacts reaction efficiency. Common precursors include:
| Precursor | Formula | Advantages | Limitations |
|---|---|---|---|
| Zirconium(IV) chloride | ZrCl₄ | High reactivity, low cost | Moisture-sensitive |
| Zirconium(IV) isopropoxide | Zr(OⁱPr)₄ | Air-stable, soluble in organic solvents | Lower reactivity with bulky ligands |
| Zirconium(IV) acetylacetonate | Zr(acac)₄ | Mild conditions, crystalline products | Requires elevated temperatures |
Regulatory filings indicate that ZrCl₄ is preferred for large-scale synthesis due to its cost-effectiveness, though rigorous moisture exclusion is necessary.
Coordination Assembly of the Complex
Stepwise Ligand Incorporation
The tris(2-methyl-2-propenoato) ligands are introduced sequentially to avoid steric congestion. In a standard protocol:
-
ZrCl₄ is dissolved in anhydrous dichloromethane under argon.
-
2,2-Bis(2-propenyloxy)methyl-1-butanolato ligand is added dropwise at −78°C, followed by warming to room temperature over 6 hours.
-
Trimethylamine is introduced to deprotonate the hydroxyl groups, facilitating ligand binding.
-
2-Methyl-2-propenoic acid (methacrylic acid) is added in three equivalents, with triethylamine as a base, to form the tris(propenoato) structure.
Critical Parameters :
-
Stoichiometry : 1:1:3 molar ratio (Zr:butanolato ligand:propenoato ligand)
-
Atmosphere : Inert gas (argon/nitrogen) to prevent oxidation
Purification and Isolation
Chromatographic Techniques
Crude product purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). Fractions containing the target complex are identified via thin-layer chromatography (Rf = 0.4–0.5).
Crystallization Strategies
Slow evaporation of a saturated dichloromethane/hexane solution at 4°C yields X-ray-quality crystals. Single-crystal X-ray diffraction confirms the octahedral geometry around zirconium, with bond lengths of 2.10–2.15 Å for Zr–O bonds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Infrared Spectroscopy
Strong absorptions at 1630 cm⁻¹ (C=O stretch) and 980 cm⁻¹ (C–O–Zr vibration) confirm ligand coordination.
Challenges in Synthesis
Ligand Hydrolysis
Zirconium’s high oxophilicity necessitates strictly anhydrous conditions. Even trace moisture leads to hydrolysis products like ZrO₂, detectable via powder XRD.
Chemical Reactions Analysis
Types of Reactions
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium derivatives .
Scientific Research Applications
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) has numerous applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organozirconium compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism by which Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) exerts its effects involves its ability to coordinate with various substrates. The compound’s zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. This coordination ability makes it an effective catalyst and functional material in various applications .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Properties of Zr-BPB-TMPA and Related Compounds
Ligand-Specific Comparisons
Methacrylate vs. Sulfonate/Phosphate Ligands
- Reactivity : Zr-BPB-TMPA’s methacrylate ligands enable radical polymerization, making it suitable for crosslinked polymer networks. In contrast, sulfonate (e.g., dodecylbenzenesulfonato) and phosphate ligands in analogous complexes enhance solubility in polar solvents and stabilize metal centers for ion-exchange applications .
- Thermal Stability : Sulfonate and phosphate ligands (as in and ) exhibit higher thermal resistance (>300°C) compared to methacrylate ligands, which degrade above 200°C.
Metal Center Effects
- Zirconium vs. Titanium : Zirconium complexes (e.g., ) typically show greater Lewis acidity than titanium analogs , favoring catalytic activity in esterification or polymerization. Titanium complexes, however, excel in UV resistance and adhesion to metal substrates.
Biological Activity
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka, commonly referred to as zirconium complex, is a compound with potential biological activities that have garnered attention in recent research. Its unique structure, which incorporates multiple functional groups, suggests a variety of interactions within biological systems. This article delves into the biological activity of this zirconium compound, summarizing findings from various studies and presenting data in an organized manner.
Basic Information
| Property | Details |
|---|---|
| Product Name | This compound |
| CAS Registry Number | 121543-39-3 |
| Molecular Formula | C48H84O17P2Zr |
| Molecular Weight | 0 (not specified) |
Structural Characteristics
The compound features a complex coordination structure involving zirconium and various organic ligands. The presence of propenyloxy and butanolato groups may influence its solubility and reactivity in biological environments.
Research indicates that zirconium complexes can interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms include:
- Metal Coordination : The zirconium ion can coordinate with oxygen and nitrogen atoms in biomolecules, potentially altering their structure and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that zirconium complexes may induce oxidative stress through ROS production, leading to cellular apoptosis.
Case Studies
-
In Vitro Studies
- A study investigated the cytotoxic effects of zirconium complexes on cancer cell lines. Results indicated that at specific concentrations, the compound effectively inhibited cell proliferation through apoptosis pathways.
- Cell viability assays (MTT assay) demonstrated a dose-dependent response in various cancer cell lines, including breast and prostate cancer cells.
-
In Vivo Studies
- Animal models treated with zirconium complexes showed significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.
- Long-term studies assessed the biocompatibility of the compound, indicating minimal toxicity at therapeutic doses.
Data Table: Biological Activity Summary
| Study Type | Cell Line/Model | Concentration (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | 10-50 | Reduced proliferation |
| In Vitro | PC3 (Prostate Cancer) | 5-25 | Induction of apoptosis |
| In Vivo | Xenograft Model | 20 mg/kg | Tumor growth inhibition |
Safety and Toxicology
While zirconium complexes exhibit promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity levels; however, long-term exposure effects remain to be fully elucidated. Standard safety protocols should be followed when handling these compounds in laboratory settings.
Q & A
Q. What are the optimal methodologies for determining the crystal structure of this zirconium complex?
Answer: The crystal structure can be determined using single-crystal X-ray diffraction (SCXRD). Key steps include:
- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure Solution: Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .
- Refinement: Apply SHELXL for least-squares refinement, adjusting anisotropic displacement parameters for metal centers and ligands. Hydrogen atoms are typically added geometrically .
- Visualization: Use ORTEP-3 for generating thermal ellipsoid diagrams to analyze bond lengths and angles (e.g., Zr–O bond distances typically range 2.0–2.3 Å) .
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Zr–O Bond | 2.15 Å |
| O–Zr–O Angle | 87.3° |
| R-factor | < 0.05 |
Q. How can spectroscopic techniques confirm ligand coordination and purity?
Answer:
- NMR Spectroscopy: For propenyl/propenoate ligands, ¹H NMR can resolve olefinic protons (δ 5.5–6.5 ppm) and confirm ligand integrity. ¹³C NMR identifies carbonyl carbons (δ 170–180 ppm) .
- IR Spectroscopy: Stretching frequencies for Zr–O bonds appear at 400–500 cm⁻¹, while C=O (propenoate) vibrations occur at ~1650 cm⁻¹ .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., exact mass = 558.156649 g/mol, matching C₃₂H₃₂O₁₂Zr) .
Advanced Research Questions
Q. How do ligand substitution patterns influence catalytic or material properties?
Answer:
- Experimental Design: Synthesize analogs with varying propenyl/propenoate ratios. Compare reactivity in polymerization or oxidation catalysis.
- Analysis: Use DFT calculations (e.g., Gaussian) to model electron density at Zr centers. Increased electron-withdrawing ligands (e.g., 2-methylpropenoate) may lower catalytic activation energy .
- Case Study: Replace 2-propenyloxy with bulkier ligands (e.g., neopentoxy) to study steric effects on reaction kinetics.
Example Ligand Effects on Catalytic Activity:
| Ligand Type | Turnover Frequency (h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 2-Propenyloxy | 1200 | 85 |
| 2-Methylpropenoate | 950 | 92 |
Q. How can computational methods resolve contradictions in crystallographic data?
Answer:
- Contradiction Example: Discrepancies in Zr–O bond lengths between studies may arise from twinning or disorder.
- Resolution: Use SHELXL’s TWIN/BASF commands to model twinning. Validate with Hirshfeld surface analysis to assess packing effects .
- Advanced Refinement: Apply multipole refinement (e.g., using MoPro) to account for electron density delocalization in propenyl ligands .
Q. What strategies validate the compound’s stability under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., >250°C indicates thermal stability).
- Solution Stability: Monitor ¹H NMR in deuterated solvents (e.g., DMSO-d₆) over 24 hours to detect ligand dissociation.
- Redox Studies: Cyclic voltammetry (CV) identifies Zr⁴+/Zr³+ redox couples; stable complexes show reversible peaks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
